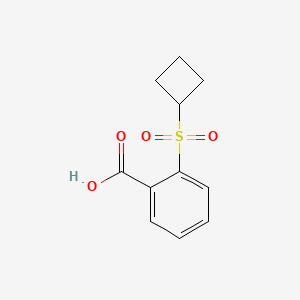
dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate is an organic compound with the molecular formula C15H13NO6S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenoxycarbonylamino group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate typically involves the reaction of 2,3-thiophenedicarboxylic acid with phenoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .
化学反应分析
Types of Reactions
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenoxycarbonylamino group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxycarbonylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
科学研究应用
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate involves its interaction with specific molecular targets. The phenoxycarbonylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Dimethyl 2,3-thiophenedicarboxylate: Lacks the phenoxycarbonylamino group, making it less versatile in terms of chemical reactivity.
Phenoxycarbonylamino thiophene: Similar structure but without the ester groups, affecting its solubility and reactivity.
属性
分子式 |
C15H13NO6S |
|---|---|
分子量 |
335.3 g/mol |
IUPAC 名称 |
dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO6S/c1-20-13(17)11-10(8-23-12(11)14(18)21-2)16-15(19)22-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,16,19) |
InChI 键 |
YWLLCUNZGRHSBR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(SC=C1NC(=O)OC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


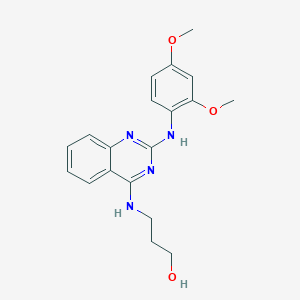


![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
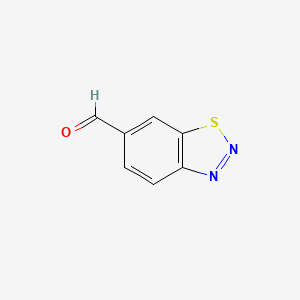
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
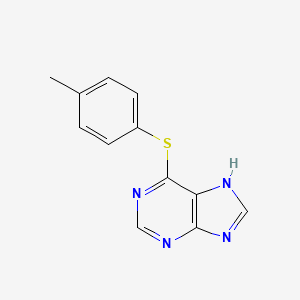
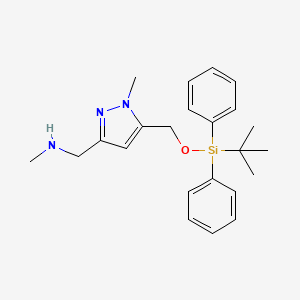


![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
